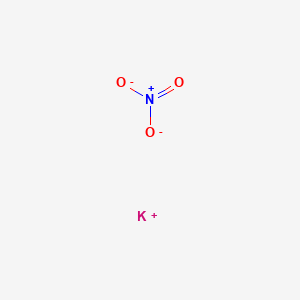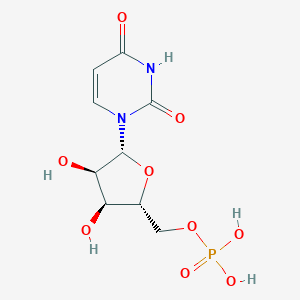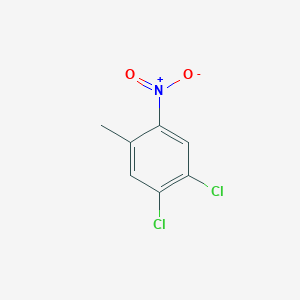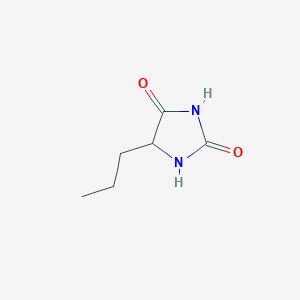
methylsulfanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The methylsulfide anion is an organosulfur compound with the chemical formula CH₃S⁻. It is a sulfur analog of the methoxide anion (CH₃O⁻) and is known for its nucleophilic properties. The methylsulfide anion is commonly encountered in organic synthesis and is used as a reagent in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The methylsulfide anion can be prepared through the deprotonation of methanethiol (CH₃SH) using a strong base such as sodium hydride (NaH) or sodium hydroxide (NaOH). The reaction is typically carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) to stabilize the anion.
Industrial Production Methods: In industrial settings, the methylsulfide anion is often generated in situ during chemical processes. One common method involves the reaction of methanethiol with a base in the presence of an alkyl halide to form the corresponding methylsulfide compound.
Types of Reactions:
Nucleophilic Substitution: The methylsulfide anion is a strong nucleophile and readily participates in nucleophilic substitution reactions with alkyl halides to form thioethers (sulfides).
Oxidation: The methylsulfide anion can be oxidized to form sulfoxides and sulfones. For example, oxidation with hydrogen peroxide (H₂O₂) yields methylsulfoxide, which can be further oxidized to methylsulfone.
Reduction: The methylsulfide anion can also undergo reduction reactions, although these are less common.
Common Reagents and Conditions:
Nucleophilic Substitution: Alkyl halides (e.g., methyl iodide) and aprotic solvents (e.g., DMSO, THF).
Oxidation: Hydrogen peroxide (H₂O₂), peroxy acids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄).
Major Products:
Thioethers (Sulfides): Formed from nucleophilic substitution reactions.
Sulfoxides and Sulfones: Formed from oxidation reactions.
Scientific Research Applications
The methylsulfide anion has a wide range of applications in scientific research:
Chemistry: Used as a nucleophile in organic synthesis to form various sulfur-containing compounds.
Biology: Studied for its role in biological systems, particularly in the metabolism of sulfur-containing amino acids.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug synthesis.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.
Mechanism of Action
The methylsulfide anion exerts its effects primarily through nucleophilic attack on electrophilic centers. Its high nucleophilicity is due to the presence of the lone pair of electrons on the sulfur atom, which can readily form bonds with electrophiles. In biological systems, the methylsulfide anion can participate in enzymatic reactions involving sulfur transfer.
Comparison with Similar Compounds
Methoxide Anion (CH₃O⁻): The oxygen analog of the methylsulfide anion, known for its nucleophilic properties.
Ethylsulfide Anion (C₂H₅S⁻): Similar to the methylsulfide anion but with an ethyl group instead of a methyl group.
Thiolate Anions (RS⁻): General class of sulfur-containing anions with varying alkyl or aryl groups.
Uniqueness: The methylsulfide anion is unique due to its strong nucleophilicity and ability to participate in a wide range of chemical reactions. Its sulfur atom provides distinct reactivity compared to oxygen-containing analogs, making it valuable in both synthetic and biological contexts.
Properties
CAS No. |
17302-63-5 |
|---|---|
Molecular Formula |
CH5S+ |
Molecular Weight |
49.12 g/mol |
IUPAC Name |
methylsulfanium |
InChI |
InChI=1S/CH4S/c1-2/h2H,1H3/p+1 |
InChI Key |
LSDPWZHWYPCBBB-UHFFFAOYSA-O |
SMILES |
C[SH2+] |
Canonical SMILES |
C[SH2+] |
Key on ui other cas no. |
17302-63-5 |
Synonyms |
Methylsulfide anion |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



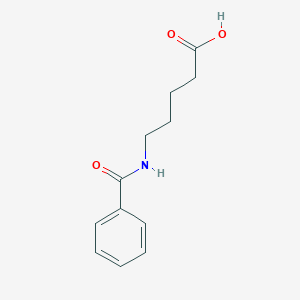

![2-Methylbenzo[cd]indole](/img/structure/B105486.png)


